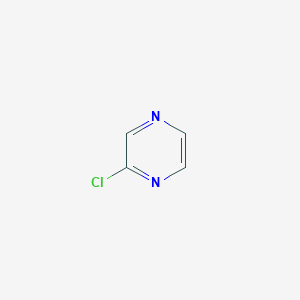

2-Chloropyrazine

Descripción general

Descripción

Elimusertib es un inhibidor de molécula pequeña de la proteína relacionada con ataxia telangiectasia y Rad3 (ATR). Actualmente se está probando clínicamente en diversas entidades cancerosas tanto en adultos como en niños. Elimusertib ha mostrado una prometedora actividad antitumoral preclínica, particularmente en modelos de tumores sólidos pediátricos .

Métodos De Preparación

La síntesis de elimusertib implica varios pasos, incluida la preparación de intermediarios clave y su posterior acoplamiento en condiciones de reacción específicas. Los métodos de producción industrial de elimusertib son propietarios e involucran condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las rutas sintéticas detalladas y las condiciones de reacción se divulgan normalmente en la literatura de patentes y publicaciones científicas .

Análisis De Reacciones Químicas

Elimusertib experimenta diversas reacciones químicas, que incluyen:

Oxidación: Elimusertib puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar elimusertib, lo que puede alterar sus propiedades farmacológicas.

Sustitución: Elimusertib puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros para crear análogos con diferentes propiedades.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloropyrazine serves as a crucial building block in the synthesis of various pharmaceuticals. Its chlorinated structure enhances biological activity, making it a valuable component in drug development.

- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit notable antibacterial properties. For instance, a study highlighted that a compound synthesized from this compound showed high antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 5 μM . The presence of the chlorine atom was found to significantly enhance the compound's efficacy.

- Drug Development : More than 250 FDA-approved drugs contain chlorine, with many being derived from chlorinated heterocycles like this compound. The introduction of chlorine into drug structures often improves their pharmacological profiles .

Coordination Chemistry

This compound is widely utilized as a ligand in coordination compounds, which are essential for various applications in materials science and catalysis.

- Synthesis of Coordination Polymers : Studies have demonstrated that this compound can coordinate with metal cations to form stable complexes. For example, coordination compounds with cadmium and nickel have been synthesized using this compound as a ligand . These complexes exhibit unique structural properties and potential magnetic characteristics.

- Catalytic Applications : The Suzuki-Miyaura cross-coupling reaction involving this compound has been explored using novel palladium(II) complexes as catalysts. This method allows for the efficient formation of biaryl compounds, which are fundamental in organic synthesis .

Organic Synthesis

In organic chemistry, this compound acts as an important intermediate for synthesizing various organic compounds.

- Synthesis of Luciferins : A notable application includes the gram-scale synthesis of luciferins derived from coelenterazine, where this compound serves as a precursor . This highlights its role in bioluminescence research and potential applications in bioimaging.

- Reactivity Studies : The reactivity of this compound towards nucleophilic substitution reactions has been investigated, revealing its utility in forming more complex molecular structures .

Agricultural Chemistry

Chlorinated compounds like this compound are also explored for their potential use as agrochemicals.

Mecanismo De Acción

Elimusertib ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa ATR. ATR es un componente crítico de la maquinaria de respuesta al daño del ADN, y su inhibición conduce a la acumulación de daño del ADN en las células cancerosas. Esto da como resultado el arresto del ciclo celular y la apoptosis, particularmente en las células con altos niveles de estrés de replicación o deficiencias de reparación del ADN .

Comparación Con Compuestos Similares

Elimusertib es único entre los inhibidores de ATR debido a su alta selectividad y potencia. Los compuestos similares incluyen:

Ceralasertib: Otro inhibidor de ATR con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

Berzosertib: Un inhibidor de ATR con un comportamiento farmacocinético distinto y aplicaciones clínicas

Elimusertib destaca por su fuerte actividad antitumoral preclínica y su potencial para su uso clínico en cánceres pediátricos .

Actividad Biológica

2-Chloropyrazine is a chlorinated derivative of pyrazine, a nitrogen-containing heterocyclic compound. The biological activity of this compound has been the subject of various studies, focusing on its potential as an antimicrobial, antiproliferative, and cytotoxic agent. This article reviews the key findings from recent research, highlighting its biological activities, structure-activity relationships (SAR), and potential applications in drug development.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing chloropyrazine-tethered pyrimidine derivatives, compounds containing the chloropyrazine moiety showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 45.37 µM to 200 µM , indicating varying degrees of effectiveness against different bacterial strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 50 |

| Compound B | E. coli | 100 |

| Compound C | Pseudomonas aeruginosa | 75 |

| Compound D | Bacillus subtilis | 200 |

Antiproliferative Activity

This compound derivatives have also been evaluated for their antiproliferative effects against cancer cell lines. A series of chloropyrazine conjugated benzothiazepines were synthesized and tested for their ability to inhibit cell proliferation in gastric cancer cells (SGC-7901). One compound exhibited an IC50 value of 2.3 ± 0.07 µM , indicating strong potential as a telomerase inhibitor .

Table 2: Antiproliferative Activity of Chloropyrazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | SGC-7901 | 2.3 |

| Compound F | DU-145 | 18 |

| Compound G | Normal Liver Cells (LO2) | >100 |

Structure-Activity Relationships (SAR)

The biological activities of chloropyrazine derivatives are influenced by their structural features. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity significantly. Conversely, certain substitutions can diminish efficacy against cancer cell lines .

Key Findings on SAR:

- Electron-Withdrawing Groups : Enhance antibacterial properties.

- Electron-Donating Groups : May reduce antiproliferative activity.

- Substituent Positioning : Critical for optimal interaction with biological targets.

Case Studies

- Antimicrobial Screening : A study synthesized various chloropyrazine derivatives linked to benzothiazepines, revealing that compounds with higher lipophilicity exhibited better antimicrobial activities against Mycobacterium tuberculosis, with inhibition rates up to 72% .

- Antiproliferative Studies : A series of pyrimidine derivatives tethered to chloropyrazine were evaluated for their effects on prostate cancer cells, demonstrating that specific substitutions could lead to improved potency compared to standard chemotherapeutics like methotrexate .

Propiedades

IUPAC Name |

2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELVZYOEQVJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065779 | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14508-49-7 | |

| Record name | Chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14508-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloropyrazine?

A1: The molecular formula of this compound is C4H3ClN2, and its molecular weight is 126.55 g/mol. []

Q2: How can this compound be synthesized?

A2: this compound can be synthesized through various methods. One approach involves reacting this compound 1-oxide with refluxing phosphoryl chloride in the presence of an amine. [] Another method utilizes the reaction of 3-substituted pyrazine 1-oxides with chloroacetyl chloride instead of phosphoryl chloride to yield 6-substituted 2-chloropyrazines. []

Q3: What spectroscopic data can be used to characterize this compound and its derivatives?

A3: Researchers frequently utilize 1H NMR, 13C NMR, IR, and mass spectrometry to confirm the structures of this compound and its derivatives. [, , ]

Q4: How does the chlorine atom in chloropyrazines influence their reactivity?

A4: The chlorine atom in chloropyrazines serves as a key site for nucleophilic substitution reactions. This reactivity enables the introduction of various functional groups, leading to diverse pyrazine derivatives. For instance, reactions with sodium methoxide, sodium benzyl oxide, and sodium azide are reported. [, ]

Q5: Can chloropyrazines undergo cross-coupling reactions?

A5: Yes, chloropyrazines are highly amenable to palladium-catalyzed cross-coupling reactions. This enables the formation of new C-C bonds by reacting with various substrates like ethylenes, acetylenes, and aromatic heterocycles. [, , , , ]

Q6: What is the role of palladium catalysts in cross-coupling reactions involving chloropyrazines?

A6: Palladium catalysts facilitate the formation of a carbon-palladium bond with chloropyrazines, enabling subsequent reactions with various coupling partners like acetylenes. The choice of palladium catalyst can influence the reaction outcome. For example, tetrakis(triphenylphosphine) palladium effectively catalyzes reactions with chloro-alkylpyrazines, while a combination of bis(triphenylphosphine) palladium dichloride and copper(I) iodide is preferred for chloro-phenylpyrazines. []

Q7: What type of products are obtained from the palladium-catalyzed cross-coupling of chloropyrazines with acetylenes?

A7: The reaction leads to the formation of alkynylpyrazines. Interestingly, when 3-chloropyrazine 1-oxide reacts with 1-hexyne, both the expected 3-(1-hexynyl)pyrazine 1-oxide and the codimerization product, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide, are observed. []

Q8: Can chloropyrazines be used as ligands in coordination compounds?

A8: Yes, chloropyrazines can act as N-donor ligands in coordination compounds with various transition metals, including zinc, nickel, manganese, cadmium, and copper. The resulting complexes exhibit diverse structural motifs and potential applications in materials chemistry. [, , , , , , , ]

Q9: What structural features are observed in cadmium halide coordination polymers containing this compound or 2-methylpyrazine?

A9: Both ligands form similar one-dimensional chain structures where cadmium cations, octahedrally coordinated by two N-donor ligands and four halides, are linked by bridging halide anions. Interestingly, the 2-methylpyrazine complexes exhibit thermal reactivity, transforming into ligand-deficient species upon heating, whereas the this compound analogues do not. []

Q10: Have any computational studies been conducted on chloropyrazine derivatives?

A10: Yes, computational studies, including molecular docking, have been employed to investigate the potential binding interactions of chloropyrazine derivatives with biological targets. For example, docking studies of a chloropyrazine-tethered pyrimidine derivative against dihydrofolate reductase (DHFR) revealed favorable binding interactions, suggesting its potential as an antiproliferative agent. []

Q11: How do structural modifications of chloropyrazines affect their biological activity?

A11: Structural modifications significantly influence the biological activities of chloropyrazine derivatives. For instance, introducing various substituents on the pyrazine ring, such as benzylamino groups, can modulate their antimycobacterial activity. [] Furthermore, incorporating chloropyrazine into larger frameworks, such as pyrimidine derivatives, can lead to potent antimicrobial and antiproliferative agents. []

Q12: How was the stability of a potential drug candidate containing chloropyrazine assessed?

A12: A stability-indicating UPLC method was developed and validated according to ICH guidelines to assess the stability of a novel epithelial sodium channel blocker, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate. This method ensures specificity, linearity, accuracy, precision, and robustness in quantifying the drug and detecting potential degradation products under various stress conditions. []

Q13: What is the in vivo efficacy of sulfachloropyrazine against coccidial infections in chickens?

A13: Studies have demonstrated that sulfachloropyrazine effectively suppresses oocyst discharge in chickens infected with Eimeria tenella and Eimeria acervulina. Notably, its anticoccidial activity surpasses that of sulfadimethoxine. Administering sulfachloropyrazine at different stages of Eimeria tenella infection revealed that treatment during schizogony completely suppressed the parasite. []

Q14: Which pyrazine derivative showed promising anti-tuberculosis activity?

A14: Among a series of synthesized pyrazinecarboxamides, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv with an MIC of 6 µM. Importantly, this compound demonstrated low cytotoxicity in the HepG2 cell line, indicating a favorable safety profile. []

Q15: Are there any known toxicity concerns associated with chloropyrazine derivatives?

A15: While specific toxicity data for chloropyrazine itself is limited within the provided research, studies on its derivatives highlight potential concerns. For instance, pyrazine diazohydroxide (PZDH), metabolized to this compound, exhibited dose-limiting thrombocytopenia and neutropenia in a phase I clinical trial. [] Additionally, some amiloride analogs, structurally similar to chloropyrazine, demonstrated cytotoxicity and inhibition of protein synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.